(3-(Methoxymethyl)phenyl)methanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
[3-(methoxymethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-11-7-9-4-2-3-8(5-9)6-10/h2-5H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASCLRJDYCGASV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588497 | |
| Record name | 1-[3-(Methoxymethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148278-90-4 | |
| Record name | 1-[3-(Methoxymethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(methoxymethyl)phenyl]methanamine | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Structural Significance and Classification in Amines and Ethers
The structure of (3-(Methoxymethyl)phenyl)methanamine is characterized by a benzene (B151609) ring substituted at the 1- and 3-positions with a methanamine (-CH₂NH₂) group and a methoxymethyl (-CH₂OCH₃) group, respectively.
Table 1: Chemical and Structural Identifiers of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | [3-(methoxymethyl)phenyl]methanamine uni.lu |
| CAS Number | 148278-90-4 |
| Molecular Formula | C₉H₁₃NO uni.lu |
| Molecular Weight | 151.21 g/mol |
| SMILES | COCC1=CC=CC(=C1)CN uni.lu |
| InChI Key | SASCLRJDYCGASV-UHFFFAOYSA-N uni.lu |
Functionally, the compound is classified as both a primary benzylic amine and an aryl alkyl ether.
Primary Benzylic Amine: The presence of an aminomethyl group (-CH₂NH₂) directly attached to the phenyl ring defines it as a benzylic amine. The amine is primary because the nitrogen atom is bonded to two hydrogen atoms. This functional group is a key reactive site, acting as a nucleophile and a base, enabling reactions such as alkylation, acylation, and imine formation. sinocurechem.comgoogle.com
Aryl Alkyl Ether: The methoxymethyl group (-CH₂OCH₃) consists of a methyl ether linked to the aromatic ring via a methylene (B1212753) bridge. Ethers are generally stable and less reactive than amines, but the oxygen atom's lone pairs can influence the electronic properties of the benzene ring, potentially affecting its reactivity in electrophilic aromatic substitution reactions.
The combination of these two functional groups on a single aromatic scaffold makes this compound a versatile bifunctional building block. The amine provides a primary point for molecular elaboration, while the ether group can modulate solubility, and conformational properties, and engage in potential secondary interactions within larger target molecules.
Overview of the Compound S Role in Synthetic Organic Chemistry
While specific, widespread applications of (3-(Methoxymethyl)phenyl)methanamine are still emerging, its structural motifs suggest a significant potential role as a key intermediate in organic synthesis. Its utility can be inferred from the well-established chemistry of benzylamines and their derivatives. nbinno.comchemondis.com
Benzylamines are foundational intermediates in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries. nbinno.comchemicalbook.com The primary amine of this compound can serve as a nucleophile in substitution and acylation reactions. sinocurechem.com It readily reacts with electrophiles like acyl chlorides and alkyl halides to form amides and secondary or tertiary amines, respectively. google.comwikipedia.org
Furthermore, the amine group can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines), which are versatile intermediates for the synthesis of various heterocyclic compounds. sinocurechem.com The synthesis of nitrogen-containing heterocycles such as quinazolines, benzimidazoles, and other fused-ring systems often utilizes substituted benzylamines as starting materials. rsc.orgbeilstein-journals.org The presence of the methoxymethyl substituent on the phenyl ring can influence the regioselectivity of cyclization reactions and modify the properties of the final heterocyclic product.
Strategic Utility of 3 Methoxymethyl Phenyl Methanamine As a Building Block in Complex Molecular Construction
Conceptual Framework for Building Block Integration in Synthesis
The effective use of any building block in synthesis relies on a robust conceptual framework that guides its incorporation into a target molecule. This framework encompasses both the logical deconstruction of the target through retrosynthetic analysis and the precise control of stereochemistry during the forward synthesis.
Retrosynthetic Analysis Utilizing the Compound as a Key Synthon
Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available starting materials through a series of imaginary "disconnections." (3-(Methoxymethyl)phenyl)methanamine can be identified as a key synthon for a variety of complex targets. The primary amine and the substituted benzyl (B1604629) group offer several strategic disconnection points.
Consider a hypothetical complex drug candidate containing a substituted isoindolinone core. The retrosynthetic analysis could proceed as follows:
Disconnection of the amide bond within the isoindolinone ring would reveal a dicarboxylic acid derivative and a primary amine.
If the amine component corresponds to this compound, this disconnection simplifies the target to a readily available building block.
This strategy is illustrated in the following table:
| Target Moiety | Disconnection Strategy | Precursors |
| Substituted N-benzyl lactam | Amide bond cleavage | Dicarboxylic acid anhydride (B1165640) + this compound |
| Complex secondary amine | C-N bond cleavage | This compound + Electrophilic partner (e.g., alkyl halide) |
This approach highlights the utility of recognizing the this compound substructure within a complex target, thereby streamlining the synthetic plan.
Stereochemical Control in Building Block-Mediated Synthesis
While this compound is achiral, its derivatives can possess stereocenters. The strategic introduction of this building block can influence the stereochemical outcome of a reaction sequence. For instance, in the synthesis of chiral ligands for asymmetric catalysis, the bulky (3-(methoxymethyl)phenyl)methyl group can be used to control the facial selectivity of reactions on a nearby prochiral center.
Furthermore, the amine functionality can be used to introduce a chiral auxiliary. Reaction of this compound with a chiral acid chloride, for example, would yield a chiral amide. The stereocenter on the auxiliary can then direct subsequent diastereoselective reactions.
Applications in the Synthesis of Diverse Chemical Scaffolds
The dual functionality of this compound makes it a versatile precursor for a wide range of chemical scaffolds, from nitrogen-containing heterocycles to complex macrocycles and functional polymers.
Synthesis of Nitrogen-Containing Heterocyclic Systems
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. nih.gov The primary amine of this compound serves as a key nucleophile for the construction of these ring systems.
Synthesis of Substituted Pyrroles: The Paal-Knorr synthesis offers a classic method for the preparation of pyrroles. Reaction of this compound with a 1,4-dicarbonyl compound under acidic conditions would afford the corresponding N-substituted pyrrole.
Representative Reaction Scheme:
Synthesis of Isoindolinones: As mentioned in the retrosynthetic analysis, this building block is an excellent precursor for isoindolinones. The condensation with phthalic anhydride derivatives yields the corresponding phthalimide, which can be selectively reduced to the isoindolinone.
| Heterocyclic System | Synthetic Method | Key Reagents |
| Pyrrole | Paal-Knorr Synthesis | 1,4-Dicarbonyl compound |
| Isoindolinone | Condensation/Reduction | Phthalic anhydride, Reducing agent |
| Piperazine | Double Reductive Amination | Dialdehyde, Reducing agent |
Construction of Macrocyclic and Polycyclic Structures
The synthesis of macrocycles presents a significant challenge due to entropic factors. nih.gov The defined geometry and reactive handle of this compound can be exploited in high-dilution cyclization reactions to favor intramolecular over intermolecular processes.
For instance, a di-acid chloride can be reacted with two equivalents of this compound to form a linear diamide (B1670390) precursor. Subsequent intramolecular cyclization, potentially via a metal-templated approach, would yield a symmetrical macrocycle. The methoxymethyl ether groups could then be further functionalized to modulate the solubility or binding properties of the macrocycle.
A hypothetical high-dilution synthesis of a 16-membered macrocycle is presented below:
| Precursor 1 | Precursor 2 | Cyclization Conditions | Macrocyclic Product |
| Terephthaloyl chloride | This compound | High dilution, Base | Dibenzo-tetraaza-macrocycle |
Integration into Polymer and Material Science Applications
The amine functionality of this compound allows for its incorporation into various polymer backbones. For example, it can be used as a monomer in the synthesis of polyamides or polyimides. The presence of the methoxymethylphenyl side chain can influence the physical properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength.
Polyamide Synthesis: Condensation polymerization of this compound with a diacyl chloride would lead to a polyamide with regularly spaced methoxymethylphenyl side chains.
Data on Polymer Properties (Hypothetical):
| Polymer Type | Monomers | Potential Properties |
| Polyamide | This compound, Adipoyl chloride | Enhanced solubility in organic solvents, modified thermal properties |
| Polyimide | This compound, Pyromellitic dianhydride | High thermal stability, potential for post-polymerization modification |
The methoxymethyl ether also offers a handle for post-polymerization modification. For example, treatment with a Lewis acid could cleave the ether to reveal a benzylic alcohol, which could then be used for grafting other polymer chains or for introducing cross-linking sites.
Synthesis and Elucidation of Derivatives and Analogues of 3 Methoxymethyl Phenyl Methanamine
Design and Synthesis of Substituted Phenylmethanamine Analogues
The structural modification of the (3-(Methoxymethyl)phenyl)methanamine core is crucial for exploring structure-activity relationships and developing new chemical entities. These modifications can be broadly categorized into substitutions on the phenyl ring, alterations of the ether linkage, and the introduction of isosteric and bioisosteric replacements.
Introduction of Halogen, Alkyl, and Aryl Substituents
The introduction of various substituents onto the phenyl ring of this compound can significantly influence its physicochemical and biological properties.
Halogenation: The synthesis of halogenated derivatives, such as those containing fluorine, chlorine, or bromine, can be achieved through several established methods. For instance, electrophilic aromatic substitution reactions can be employed to introduce halogens onto the aromatic ring. Specific protocols for the synthesis of halo-substituted benzylamines have been described, which can be adapted for this compound. google.com Photo-mediated halogenated spirocyclization of N-(p-methoxyaryl)propiolamides represents another innovative approach to creating halogenated cyclic structures. sci-hub.se
Alkylation and Arylation: The addition of alkyl and aryl groups to the phenyl ring can be accomplished through various cross-coupling reactions. Palladium-catalyzed reactions are particularly effective for this purpose. For example, the arylation of benzylamines can be achieved with high regio- and chemoselectivity using a synergistic approach of single-electron transfer (SET) and hydrogen atom transfer (HAT) catalysis. semanticscholar.org Furthermore, palladium-catalyzed carbonylative arylation of azaarylmethyl amines with aryl bromides provides a route to α-amino aryl-azaarylmethyl ketones. rsc.org While direct alkylation of the phenyl ring can be challenging, functionalization of a pre-existing group on the ring, or building the substituted ring system from simpler precursors, are viable strategies. For instance, a new synthetic route to compounds with a substituted central aromatic ring has been developed starting from 2-nitrobenzyl alcohol. google.com
| Substituent Type | General Synthetic Method | Key Reagents/Catalysts |
| Halogen | Electrophilic Aromatic Substitution | Halogenating agents (e.g., Br₂, Cl₂), Lewis acids |
| Alkyl | Friedel-Crafts Alkylation | Alkyl halides, Lewis acids |
| Aryl | Suzuki or Buchwald-Hartwig Coupling | Arylboronic acids/esters or Aryl halides, Palladium catalyst |
Modification of the Ether Moiety (e.g., higher alkoxy groups)
Altering the methoxymethyl ether to higher alkoxy groups, such as ethoxy or propoxy, can modulate properties like lipophilicity and metabolic stability. The synthesis of such analogues typically involves the Williamson ether synthesis, where a 3-(halomethyl)benzylamine derivative is reacted with the desired sodium alkoxide. Alternatively, starting from a 3-(hydroxymethyl)benzylamine precursor, etherification can be achieved under acidic or basic conditions with the corresponding alcohol. The synthesis of 3-alkoxy-4-acyloxyphenylmethylene(phenyl)amines from vanillin (B372448) esters demonstrates a relevant transformation of alkoxy groups on a phenyl ring. pleiades.online
| Alkoxy Group | Synthetic Approach | Starting Material | Reagents |
| Ethoxy | Williamson Ether Synthesis | 3-(Bromomethyl)benzylamine | Sodium ethoxide |
| Propoxy | Etherification | 3-(Hydroxymethyl)benzylamine | Propanol, Acid catalyst |
| Isopropoxy | Etherification | 3-(Hydroxymethyl)benzylamine | Isopropanol, Acid catalyst |
Isosteric Replacements and Bioisosteric Analogues
Isosteric and bioisosteric replacements involve substituting a functional group with another that possesses similar physical or chemical properties, with the aim of enhancing desired characteristics while maintaining or improving biological activity. cambridgemedchemconsulting.comprinceton.edu
For the methoxymethyl group, a common bioisosteric replacement is the trifluoroethylamine motif, which can enhance metabolic stability. drughunter.com The phenyl ring itself can be replaced by various heteroaromatic rings or saturated cyclic systems to improve properties like solubility and metabolic profile. hyphadiscovery.com For instance, replacing electron-rich phenyl groups with azines has been shown to reduce clearance. hyphadiscovery.com The synthesis of such analogues often requires a de novo approach, building the molecule with the desired bioisosteric core. The concept of bioisosterism is a powerful tool in medicinal chemistry to overcome liabilities such as poor metabolic stability or toxicity. hyphadiscovery.com
Functionalization of the Amine Group for Advanced Intermediates
The primary amine group of this compound is a key site for derivatization, allowing for the synthesis of a wide range of advanced intermediates such as amides, sulfonamides, carbamates, and quaternary ammonium (B1175870) salts.
Formation of Amides, Sulfonamides, and Carbamates
Amides: Amide derivatives can be readily synthesized by reacting this compound with a variety of carboxylic acids, acid chlorides, or esters. A common method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction between the amine and a carboxylic acid. nih.gov Alternatively, direct amidation of esters with amines can be achieved under hydrothermal conditions. sci-hub.se Oxidative amidation of benzylamines also provides a route to benzamides. researchgate.net
Sulfonamides: The synthesis of sulfonamides from this compound can be achieved by reaction with a sulfonyl chloride in the presence of a base. nih.govresearchgate.netucl.ac.uk This reaction is a cornerstone in the synthesis of a wide range of biologically active molecules. researchgate.net A newer method involves the aminolysis of p-nitrophenylsulfonates, which has been shown to be effective for a variety of amines, including benzylamine (B48309). nih.gov
Carbamates: Carbamate (B1207046) derivatives are typically formed by reacting the amine with a chloroformate, such as phenyl chloroformate, in the presence of a base. researchgate.net Another approach involves a three-component coupling of an amine, carbon dioxide, and an organic electrophile. organic-chemistry.orggoogle.com The synthesis of carbamates can also be achieved through the reaction of benzyl (B1604629) carbamate with formaldehyde (B43269) followed by acid-catalyzed methanolysis. orgsyn.org
| Derivative | General Reaction | Key Reagents |
| Amide | Acylation | Carboxylic acid/acid chloride, Coupling agent (e.g., DCC) |
| Sulfonamide | Sulfonylation | Sulfonyl chloride, Base |
| Carbamate | Carbamoylation | Chloroformate or Isocyanate, Base |
Quaternization Reactions and Salt Formations
Quaternization Reactions: The primary amine of this compound can be first converted to a tertiary amine, for example, by N,N-dimethylation. Subsequent reaction with an alkyl halide, such as a long-chain n-alkyl bromide, leads to the formation of a quaternary ammonium salt. This quaternization is a standard method for producing cationic surfactants.
Salt Formations: As a basic compound, this compound readily forms salts with various acids. For instance, reaction with hydrochloric acid would yield (3-(Methoxymethyl)phenyl)methanaminium chloride. The formation of salts with different p-substituted benzoic acid derivatives has been studied for benzylamine and its N-methylated analogues, indicating that the nature of the acid can influence the properties of the resulting salt, such as its crystal lattice energy and aqueous solubility. princeton.edu The preparation of benzylamine salts can also be achieved through the acid hydrolysis of quaternary ammonium salts obtained from benzyl bromide and hexamethylenetetramine. nih.gov
| Reaction Type | Reactant | Product |
| Quaternization | N,N-dimethyl-(3-(methoxymethyl)phenyl)methanamine + Alkyl halide | Quaternary ammonium salt |
| Salt Formation | This compound + Acid (e.g., HCl) | Ammonium salt |
Assessment of Structural Modifications on Synthetic Pathways and Versatility
The primary route to synthesizing this compound involves the reductive amination of 3-(methoxymethyl)benzaldehyde (B3015796). This method is highly versatile, allowing for the introduction of various substituents on the nitrogen atom by selecting the appropriate primary or secondary amine as the nitrogen source. The reaction typically proceeds via the in-situ formation of an imine or iminium ion, which is then reduced to the corresponding amine. A variety of reducing agents can be employed for this transformation, with the choice often depending on the specific substrates and desired selectivity.
Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Sodium borohydride is a cost-effective choice; however, its reactivity can sometimes lead to the reduction of the starting aldehyde if the imine formation is slow. Sodium cyanoborohydride is a milder reducing agent that is particularly effective at reducing iminium ions in the presence of aldehydes, offering greater selectivity. masterorganicchemistry.com Sodium triacetoxyborohydride is another mild and selective reagent that has been shown to provide high yields in the reductive amination of a wide range of aldehydes and ketones. nih.gov For instance, the reductive amination of benzaldehyde (B42025) with various amines using different reducing agents demonstrates the adaptability of this method.
The versatility of the reductive amination pathway is further highlighted by its compatibility with a broad scope of amines. Both primary and secondary amines, including aliphatic and aromatic ones, can be successfully coupled with benzaldehyde derivatives. nih.gov This allows for the synthesis of a wide array of N-substituted this compound analogues. For example, the reaction of 3-(methoxymethyl)benzaldehyde with ammonia (B1221849) would yield the primary amine, while reaction with methylamine (B109427) would produce the N-methyl derivative. The use of more complex amines can introduce further functionality into the final molecule.
An alternative and complementary approach to synthesizing derivatives of this compound is the N-alkylation of the primary amine. This method is particularly useful for introducing specific alkyl groups onto the nitrogen atom. However, direct alkylation of primary amines with alkyl halides can be challenging to control, often leading to over-alkylation and the formation of secondary and tertiary amines, and even quaternary ammonium salts. masterorganicchemistry.com
To circumvent the issue of over-alkylation, various strategies have been developed. One common approach involves the use of a large excess of the primary amine to favor mono-alkylation. Another strategy is the use of protecting groups on the amine, followed by alkylation and deprotection. More advanced methods, such as those employing copper-catalyzed metallaphotoredox reactions, offer a general and mild platform for the N-alkylation of a wide range of nitrogen nucleophiles with various alkyl halides, providing good yields and functional group tolerance. princeton.edu
The methoxymethyl substituent at the meta-position of the benzene (B151609) ring exerts a modest electronic and steric influence on the reactivity of the molecule. Electronically, the methoxymethyl group is weakly electron-withdrawing due to the electronegativity of the oxygen atom, which is somewhat offset by the electron-donating methylene (B1212753) bridge. This is in contrast to a methoxy (B1213986) group directly attached to the ring, which is a stronger electron-donating group through resonance. This difference can affect the reactivity of the aldehyde in reductive amination and the nucleophilicity of the amine in N-alkylation reactions. However, in many cases, this effect is not pronounced enough to necessitate a complete change in synthetic strategy compared to other substituted benzaldehydes. nih.gov
The steric bulk of the methoxymethyl group is also a factor to consider, although its placement at the meta-position minimizes its interference with reactions at the benzylic carbon. In general, the synthetic pathways established for other substituted benzylamines are readily adaptable to the synthesis of this compound and its derivatives.
The following data tables summarize the impact of different synthetic parameters on the formation of benzylamine derivatives, drawing parallels from known reactions of analogous compounds.
Table 1: Reductive Amination of Substituted Benzaldehydes
| Aldehyde | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| Benzaldehyde | Methylamine | NaBH₃CN | Methanol | High | masterorganicchemistry.com |
| 4-Methoxybenzaldehyde | n-Butylamine | H₂/Co-catalyst | Toluene | 96 | nih.gov |
| 3-Nitrobenzaldehyde | Methylamine | Borane-tert-butylamine/MSA | Not specified | 87 | researchgate.net |
| Benzaldehyde | Various | NaBH(OAc)₃ | 1,2-Dichloroethane | High | nih.gov |
Table 2: N-Alkylation of Benzylamine Derivatives
| Amine | Alkylating Agent | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| Benzylamine | Methyl Iodide | Excess Amine | Not specified | Mixture | masterorganicchemistry.com |
| Various N-nucleophiles | Various Alkyl Bromides | Cu(TMHD)₂/Photoredox | Acetonitrile | 55-93 | princeton.edu |
Advanced Spectroscopic and Analytical Characterization for Mechanistic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For (3-(Methoxymethyl)phenyl)methanamine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR methods provides a comprehensive assignment of its proton (¹H) and carbon (¹³C) signals, confirming the connectivity and spatial arrangement of the atoms.
1D and 2D NMR Techniques for Connectivity and Conformation
While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be reliably predicted based on the analysis of structurally similar compounds, such as 3-methoxybenzylamine (B130926). nih.govchemicalbook.com
¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct signals for the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring would appear in the range of δ 6.7-7.3 ppm. The benzylic methylene (B1212753) protons (Ar-CH₂-N) would likely resonate around δ 3.8 ppm, while the methoxymethyl protons (O-CH₂-Ar and O-CH₃) would be expected at approximately δ 4.4 ppm and δ 3.3 ppm, respectively. The amine (NH₂) protons would present a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. The aromatic carbons would generate signals between δ 113-140 ppm. The benzylic carbon is expected around δ 46 ppm, the methoxymethyl ether carbon (Ar-CH₂-O) around δ 74 ppm, and the methoxy (B1213986) carbon (O-CH₃) at approximately δ 58 ppm.
To firmly establish the connectivity, 2D NMR experiments are invaluable:
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, correlations would be observed among the aromatic protons, confirming their positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon atom, such as the benzylic protons to the benzylic carbon. researchgate.netsdsu.edu
The following table provides the predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous structures.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CHs | 6.7 - 7.3 | 113 - 129 |
| Quaternary Aromatic Cs | - | 138 - 140 |
| Ar-CH₂-N | ~3.8 | ~46 |
| O-CH₂-Ar | ~4.4 | ~74 |
| O-CH₃ | ~3.3 | ~58 |
| NH₂ | Variable (broad) | - |
Dynamic NMR Studies for Rotational Barriers or Equilibria
Dynamic NMR (DNMR) techniques can be employed to study time-dependent processes such as conformational changes and rotational barriers. For molecules like this compound, there are several potential dynamic processes of interest. The rotation around the C-N bond and the C-O bonds of the methoxymethyl group could be hindered, leading to the existence of different conformers.
Mass Spectrometry (MS) in Reaction Monitoring and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.
High-Resolution Mass Spectrometry for Elemental Composition
High-resolution mass spectrometry (HRMS) is critical for determining the precise elemental composition of a molecule. For this compound (C₉H₁₃NO), the exact mass can be calculated and compared with the experimentally measured value to confirm its chemical formula. The monoisotopic mass of this compound is 151.0997 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), providing strong evidence for the compound's identity.
Tandem Mass Spectrometry for Structural Confirmation
Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of a selected precursor ion, which provides detailed structural information. nih.govresearchgate.net For protonated this compound, [M+H]⁺, the fragmentation pattern upon collision-induced dissociation (CID) can be predicted based on the known behavior of substituted benzylamines. nih.govacs.org
Key fragmentation pathways would likely include:
Loss of ammonia (B1221849) (NH₃): A common fragmentation for primary amines, leading to the formation of a benzylic carbocation.
Cleavage of the methoxymethyl group: Fragmentation could occur at the C-O bonds of the ether linkage.
Formation of a tropylium (B1234903) ion: The benzylic carbocation can rearrange to the stable tropylium ion (m/z 91).
The mass spectrum of the closely related 3-methoxybenzylamine shows a prominent molecular ion peak and significant fragments corresponding to the loss of the amino group and subsequent rearrangements. nist.gov
The following table summarizes the expected major fragments for this compound in a tandem MS experiment.
| m/z (Mass/Charge Ratio) | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 152.1 | [M+H]⁺ | Protonated molecular ion |
| 135.1 | [M-NH₂]⁺ | Loss of the amino radical |
| 121.1 | [M-OCH₃]⁺ | Loss of the methoxy radical |
| 107.1 | [M-CH₂NH₂-H]⁺ | Loss of the aminomethyl group |
| 91.1 | [C₇H₇]⁺ | Formation of the tropylium ion |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and their chemical environment.
For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to its various functional groups:
N-H stretching: The primary amine group would show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. These bands can be broadened by hydrogen bonding.
C-H stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups appear just below 3000 cm⁻¹.
C=C stretching: Aromatic ring stretching vibrations would produce bands in the 1450-1600 cm⁻¹ region.
C-O stretching: The ether linkage (Ar-CH₂-O-CH₃) would give rise to strong C-O stretching bands, typically in the 1000-1300 cm⁻¹ range.
N-H bending: The bending vibration of the primary amine group is expected around 1600 cm⁻¹.
Hydrogen bonding involving the amine group can cause shifts in the N-H stretching frequencies and changes in band shape. In condensed phases, intermolecular hydrogen bonding between the amine protons and the ether oxygen or the nitrogen of another molecule is possible. Analysis of the concentration dependence of the IR spectrum in a non-polar solvent could help to distinguish between intramolecular and intermolecular hydrogen bonding.
The table below summarizes the expected vibrational frequencies for the key functional groups in this compound, based on data for similar compounds like 3-methoxybenzylamine. nih.gov
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Primary Amine |
| Aromatic C-H Stretch | 3000 - 3100 | Aromatic Ring |
| Aliphatic C-H Stretch | 2800 - 3000 | -CH₂-, -CH₃ |
| C=C Stretch | 1450 - 1600 | Aromatic Ring |
| N-H Bend | 1590 - 1650 | Primary Amine |
| C-O Stretch | 1000 - 1300 | Ether |
X-ray Crystallography for Solid-State Structure Determination and Conformational Preferences
A comprehensive search of scientific literature and structural databases reveals that, to date, the specific crystal structure of this compound has not been reported. Therefore, experimental data from X-ray crystallography, which would provide definitive insights into its solid-state architecture and conformational preferences, is not available.
X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted beams, scientists can generate a three-dimensional electron density map of the molecule. From this map, the exact coordinates of each atom can be determined, providing a wealth of structural information.
If an X-ray crystallographic study of this compound were to be conducted, it would yield critical data, including:
Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles between adjacent bonds. This information would confirm the covalent framework of the molecule and could reveal any unusual bond metrics that might suggest electronic or steric effects.
Intermolecular Interactions: The analysis would reveal how individual molecules of this compound pack together in the crystal lattice. This includes identifying and characterizing non-covalent interactions such as hydrogen bonds (likely involving the amine group), van der Waals forces, and potential π-π stacking interactions between the phenyl rings. These interactions are fundamental to understanding the physical properties of the solid material.
Crystal System and Space Group: This information describes the symmetry of the crystal lattice, providing a fundamental characterization of the solid-state form.
Hypothetical Conformational Preferences:
In the absence of experimental data, computational modeling methods, such as Density Functional Theory (DFT), could be employed to predict the likely low-energy conformations of this compound. Such studies would likely investigate the rotational barriers around the C-C and C-O bonds of the side chains. Key conformational questions would include the orientation of the methoxy group relative to the phenyl ring and the rotational position of the aminomethyl group. These computational predictions, however, would await experimental validation by X-ray crystallography.
Comparative Crystallographic Data:
To provide context, the table below presents hypothetical crystallographic data that one might expect to obtain from an X-ray analysis of this compound. It is important to reiterate that this data is illustrative and not based on experimental results for this specific compound.
| Parameter | Hypothetical Value | Description |
| Crystal System | Monoclinic | A common crystal system for organic molecules. |
| Space Group | P2₁/c | A frequently observed space group for chiral and achiral organic compounds. |
| a (Å) | 10.5 | Unit cell dimension. |
| b (Å) | 8.2 | Unit cell dimension. |
| c (Å) | 12.1 | Unit cell dimension. |
| β (°) | 98.5 | Angle of the unit cell. |
| Volume (ų) | 1025 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Density (calculated) (g/cm³) | 1.23 | Calculated density of the crystal. |
| Hydrogen Bonding | N-H···N, N-H···O | Potential intermolecular hydrogen bonds stabilizing the crystal packing. |
Computational Chemistry and Theoretical Investigations of 3 Methoxymethyl Phenyl Methanamine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to understand the electronic behavior of molecules. For (3-(Methoxymethyl)phenyl)methanamine, these calculations can elucidate its fundamental properties.
Density Functional Theory (DFT) for Geometry Optimization and Energetics
Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By approximating the electron density, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-31G*, which defines the set of mathematical functions used to describe the electronic orbitals. arabjchem.org The resulting optimized geometry corresponds to the lowest energy conformation of the molecule on its potential energy surface.
Table 1: Predicted Geometrical Parameters of this compound using DFT (B3LYP/6-31G*)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C(ar)-C(ar) | ~1.39 Å |
| C(ar)-CH2N | ~1.51 Å | |
| C-N | ~1.47 Å | |
| C(ar)-CH2O | ~1.52 Å | |
| C-O | ~1.43 Å | |
| O-CH3 | ~1.42 Å | |
| Bond Angle | C(ar)-C(ar)-C(ar) | ~120° |
| C(ar)-CH2-N | ~112° | |
| C(ar)-CH2-O | ~110° | |
| C-O-CH3 | ~111° | |
| Dihedral Angle | C(ar)-C(ar)-CH2-N | Variable (depends on conformation) |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar organic molecules as predicted by DFT calculations. Actual values would be obtained from a specific computational output.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the amine group is expected to be a primary contributor to the HOMO, indicating its nucleophilic character.
Table 2: Predicted Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -8.5 |
| LUMO | 0.5 |
| HOMO-LUMO Gap | 9.0 eV |
Note: These energy values are hypothetical and serve to illustrate the concept of FMO analysis.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While quantum chemical calculations often focus on a single, static molecule, molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of different molecular conformations and the influence of the surrounding environment, such as a solvent. For this compound, MD simulations can reveal how the flexible side chains (methoxymethyl and aminomethyl groups) rotate and interact, leading to various low-energy conformations. Furthermore, by including solvent molecules in the simulation box, the effect of the solvent on the conformational preferences and interactions of the molecule can be investigated.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products. This involves mapping out the potential energy surface of the reaction and identifying the transition state, which is the highest energy point along the reaction coordinate. Characterizing the transition state provides crucial information about the reaction mechanism and the energy barrier that must be overcome for the reaction to occur. For this compound, this could be applied to study its reactions, such as N-acylation or its behavior as a ligand in a catalytic cycle. The geometry and vibrational frequencies of the transition state can be calculated to confirm its nature and to determine the activation energy of the reaction.
Prediction of Spectroscopic Properties from First Principles
Quantum chemical calculations can predict various spectroscopic properties of a molecule from first principles, meaning they are derived directly from theoretical principles without the need for experimental data. For this compound, this includes:
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated, providing a theoretical NMR spectrum that can be compared with experimental data to confirm the structure of the molecule. researchgate.net
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed, generating a theoretical infrared spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands.
UV-Vis Spectroscopy: The electronic transitions between molecular orbitals can be calculated to predict the absorption wavelengths in the ultraviolet-visible spectrum.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (ppm) - CH₂N | ~3.8 |
| Chemical Shift (ppm) - CH₂O | ~4.4 | |
| Chemical Shift (ppm) - OCH₃ | ~3.3 | |
| Chemical Shift (ppm) - Ar-H | ~7.2-7.4 | |
| ¹³C NMR | Chemical Shift (ppm) - CH₂N | ~45 |
| Chemical Shift (ppm) - CH₂O | ~74 | |
| Chemical Shift (ppm) - OCH₃ | ~58 | |
| Chemical Shift (ppm) - Ar-C | ~125-140 | |
| IR | Vibrational Frequency (cm⁻¹) - N-H stretch | ~3300-3400 |
| Vibrational Frequency (cm⁻¹) - C-H (sp³) stretch | ~2850-2950 | |
| Vibrational Frequency (cm⁻¹) - C=C (aromatic) stretch | ~1450-1600 | |
| Vibrational Frequency (cm⁻¹) - C-O stretch | ~1050-1150 |
Note: These are representative values and would be refined by specific computational methods and basis sets.
In Silico Screening for Potential Catalytic or Ligand Applications
The structural features of this compound, particularly the presence of a primary amine and a methoxy (B1213986) group, suggest its potential to act as a ligand in coordination chemistry or as a building block in catalysis. In silico screening methods can be employed to explore these possibilities. This involves computationally docking the molecule into the active site of a known enzyme or a metal catalyst to predict its binding affinity and mode of interaction. Virtual libraries of related compounds can be screened to identify derivatives of this compound with enhanced binding properties or catalytic activity. This computational pre-screening can guide experimental efforts by prioritizing the most promising candidates for synthesis and testing.
Emerging Research Applications and Future Directions for 3 Methoxymethyl Phenyl Methanamine
Potential Contributions to Advanced Materials Science and Engineering
The bifunctional nature of (3-(Methoxymethyl)phenyl)methanamine makes it a promising candidate as a monomer or cross-linking agent in the synthesis of advanced polymers. The primary amine group can readily participate in polymerization reactions, such as the formation of polyamides, polyimides, and epoxy resins. The presence of the methoxymethyl group can impart desirable properties to the resulting materials, including altered solubility, thermal stability, and adhesive characteristics.
In the field of polymer chemistry, benzylamine (B48309) and its derivatives are known to act as curing agents for epoxy resins, enhancing their mechanical and thermal properties. It is plausible that this compound could serve a similar role, with the methoxymethyl group potentially influencing the curing kinetics and the final properties of the cured resin. Furthermore, the incorporation of this compound into polymer backbones could lead to materials with tailored functionalities. For instance, the ether linkage in the methoxymethyl group might enhance the flexibility and impact resistance of the polymer chains.
While direct studies on the use of this compound in materials science are not yet widely published, the known applications of similar compounds provide a strong indication of its potential.
Table 1: Potential Applications of this compound in Materials Science
| Application Area | Potential Role of this compound | Anticipated Properties |
| Polymer Synthesis | Monomer, Cross-linking agent | Modified solubility, thermal stability, adhesion |
| Epoxy Resins | Curing Agent | Enhanced mechanical and thermal properties |
| Advanced Coatings | Additive | Improved flexibility and impact resistance |
Role in Sustainable Chemical Processes and Catalyst Development
The development of sustainable chemical processes is a key focus of modern chemistry, and this compound could play a significant role in this area. The synthesis of amines itself is a major industrial process, and greener methods are continuously being sought. Research into the biocatalytic synthesis of benzylamine derivatives using enzymes like transaminases presents a more sustainable alternative to traditional chemical methods. researchgate.net Such enzymatic routes could be adapted for the production of this compound, reducing the reliance on harsh reagents and minimizing waste.
In the realm of catalysis, the compound's structure suggests potential applications as a ligand for metal catalysts. The nitrogen atom of the amine and the oxygen atom of the methoxy (B1213986) group can act as coordination sites for metal ions, forming stable complexes. These complexes could exhibit catalytic activity in a variety of organic transformations. For instance, methoxy-substituted aromatic compounds have been investigated as components of catalysts for reactions such as electrophilic aromatic substitution. googleapis.com The specific substitution pattern of this compound could lead to catalysts with unique selectivity and reactivity.
Furthermore, benzylamine itself has been shown to act as a nucleophilic catalyst in certain reactions, such as the on-water synthesis of quinolines. nih.gov This raises the possibility that this compound could also function as an organocatalyst, promoting chemical transformations in a metal-free and environmentally benign manner.
Integration into Automated and High-Throughput Synthesis Platforms
The increasing use of automation and high-throughput screening in chemical research allows for the rapid discovery and optimization of new molecules and reactions. researchgate.net this compound is well-suited for integration into such platforms. Its liquid nature at room temperature and its expected reactivity make it amenable to handling by automated liquid handlers and for use in flow chemistry systems.
Automated flow synthesis offers precise control over reaction parameters, leading to improved yields, purity, and safety, especially for exothermic reactions. mdpi.com The synthesis of derivatives of this compound could be efficiently explored using automated platforms, allowing for the rapid generation of a library of related compounds for screening in various applications, such as drug discovery or materials science. High-throughput screening assays could then be employed to quickly assess the biological activity or material properties of these derivatives. google.com
Table 2: Suitability of this compound for Automated Synthesis
| Feature | Relevance to Automated Synthesis |
| Liquid State | Ease of handling with robotic liquid handlers. |
| Reactivity | Suitable for a wide range of chemical transformations in automated reactors. |
| Potential for Derivatization | Allows for the creation of large compound libraries for high-throughput screening. |
Challenges and Opportunities for Large-Scale Production and Application
The successful industrial application of any chemical compound depends on the feasibility of its large-scale production. The synthesis of substituted benzylamines can present challenges, including the need for efficient and selective catalytic processes. For this compound, a key challenge would be the development of a cost-effective and scalable synthesis route. One common industrial method for producing benzylamines is the reductive amination of the corresponding benzaldehyde (B42025). google.com However, this process can lead to the formation of by-products, and optimization is often required to maximize the yield of the desired primary amine.
A patent for the preparation of N-benzylamines describes a two-step process involving iminization followed by hydrogenation. rsc.org Such a process could potentially be adapted for the synthesis of this compound. Another patent highlights a telescoping process for preparing 2-methoxymethyl-p-phenylenediamine, which indicates that methoxymethyl-substituted anilines can be synthesized on an industrial scale, suggesting that similar processes for the target compound are plausible.
Unexplored Reactivity and Undiscovered Synthetic Transformations of the Compound
The reactivity of this compound is largely unexplored, offering a fertile ground for fundamental chemical research. The interplay between the electron-donating methoxymethyl group and the activating amino group could lead to novel and unexpected chemical transformations.
The methoxy group is known to be an ortho-, para-director in electrophilic aromatic substitution reactions. Therefore, the aromatic ring of this compound is expected to be activated towards electrophilic attack at the positions ortho and para to the methoxymethyl group. This could be exploited to synthesize a variety of polysubstituted aromatic compounds.
Computational studies using density functional theory (DFT) could provide valuable insights into the compound's reactivity and help predict the outcomes of various reactions. nih.gov Such studies could elucidate the electronic structure and predict the most likely sites for chemical attack, guiding experimental investigations into its undiscovered synthetic potential. For example, computational models could be used to explore the energy barriers for different reaction pathways, helping to identify new and efficient synthetic routes to valuable molecules.
The primary amine group itself can undergo a wide range of reactions beyond simple acylation or alkylation. For example, it can be converted into isocyanates, isothiocyanates, or used in multicomponent reactions to build complex molecular architectures. The presence of the methoxymethyl substituent could influence the course of these reactions in interesting ways, potentially leading to the discovery of novel synthetic methodologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
